molecular formula C4H7NO B1297607 Cyclobutanone oxime CAS No. 2972-05-6

Cyclobutanone oxime

Cat. No. B1297607
CAS RN: 2972-05-6
M. Wt: 85.1 g/mol
InChI Key: YDYCXDWUKJSHMI-UHFFFAOYSA-N
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Description

Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . The molecular formula of Cyclobutanone oxime is C4H7NO .


Synthesis Analysis

The transition-metal-catalyzed cyclobutanone oxime is induced via β-carbon elimination with the assistance of Pd0, and the radical-mediated oxidative ring opening of cyclobutanone oxime is achieved by selecting various oxidants to initiate a process of single electron transfer (SET) .


Molecular Structure Analysis

Cyclobutanone oxime has a molecular weight of 85.104 Da . The structure of cyclobutanone oxime is based on a four-membered cyclic ketone .


Chemical Reactions Analysis

Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals, which can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .


Physical And Chemical Properties Analysis

Cyclobutanone oxime has a density of 1.2±0.1 g/cm3, a boiling point of 173.4±9.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.7 mmHg at 25°C .

Scientific Research Applications

Capturing SO2, CO, or O2 via a Radical Process

Cyclobutanone oximes and their derivatives are pivotal core structural motifs in organic chemistry . Iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes delivers an efficient strategy to produce stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions . This process has attracted a lot of interest in recent years .

Cyanoalkylsulfonylation

This is a process where cyanoalkylsulfonyl radicals are formed by capturing SO2 . This process is triggered by iminyl-radical and has been used in various research applications .

Cyanoalkylcarbonylation

In this process, cyanoalkylcarbonyl radicals are formed by capturing CO . This process is also triggered by iminyl-radical and has been used in various research applications .

Cyanoalkoxylation

This is a process where cyanoalkoxyl radicals are formed by capturing O2 . This process is triggered by iminyl-radical and has been used in various research applications .

Thiocyanation of Cyclobutanone Oxime Esters

An innovative approach allows access to cyano and thiocyano bifunctionally substituted alkanes . These can be further transformed into their respective trifluoromethylthiol-substituted or difluoromethylthiol-substituted alkylnitriles, alkynyl sulfides, and phosphorothioate esters .

Production of Stable Distal Cyano-Substituted Alkyl Radicals

Cyclobutanone oximes can be used to produce stable distal cyano-substituted alkyl radicals . This is achieved through iminyl-radical-triggered C–C bond cleavage of cyclobutanone oximes .

Mechanism of Action

Target of Action

Cyclobutanone oxime and its derivatives are pivotal core structural motifs in organic chemistry . The primary targets of Cyclobutanone oxime are the stable distal cyano-substituted alkyl radicals . These radicals can capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals .

Mode of Action

The compound interacts with its targets through an iminyl-radical-triggered C–C bond cleavage . This efficient strategy leads to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2 to form cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals under mild conditions .

Biochemical Pathways

The biochemical pathways affected by Cyclobutanone oxime involve the ring-opening of cyclobutanone oximes . This process is triggered by iminyl radicals, leading to the production of stable distal cyano-substituted alkyl radicals . These radicals can then capture SO2, CO, or O2, affecting the cyanoalkylsulfonylation, cyanoalkylcarbonylation, and cyanoalkoxylation pathways .

Pharmacokinetics

Its reaction protocol is distinguished by mild and safe conditions This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially impacting its bioavailability

Result of Action

The result of Cyclobutanone oxime’s action is the formation of cyanoalkylsulfonyl radicals, cyanoalkylcarbonyl radicals, or cyanoalkoxyl radicals . These radicals are formed under mild conditions, suggesting that the compound’s action could be efficient and versatile .

Action Environment

The action of Cyclobutanone oxime is influenced by environmental factors. For instance, the compound’s reaction protocol excludes ligands, oxidants, bases, and toxic cyanide salts . It also tolerates a wide scope of cyclobutanones without compromising their efficiency and scalability . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence or absence of these factors.

Safety and Hazards

Cyclobutanone oxime is a highly flammable liquid and vapor. It is advised to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment when handling it .

Future Directions

Recent advances in ring-opening of cyclobutanone oximes for capturing SO2, CO, or O2 via a radical process have attracted a lot of interest . The development of novel synthetic methods and strategies toward nitrile group construction continues to be a focus for synthetic chemists .

properties

IUPAC Name

N-cyclobutylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c6-5-4-2-1-3-4/h6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYCXDWUKJSHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338059
Record name cyclobutanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutanone oxime

CAS RN

2972-05-6
Record name cyclobutanone oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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